molecular formula C9H5N3O2 B11909454 2,4-Dihydroxyquinazoline-5-carbonitrile

2,4-Dihydroxyquinazoline-5-carbonitrile

Cat. No.: B11909454
M. Wt: 187.15 g/mol
InChI Key: YHMAIKNJQDUGFC-UHFFFAOYSA-N
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Description

2,4-Dihydroxyquinazoline-5-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinazoline core with hydroxyl groups at positions 2 and 4, and a carbonitrile group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyquinazoline-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzonitrile with appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by sodium silicate or other basic catalysts, and the use of microwave irradiation can enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxyquinazoline-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinazoline-2,4-dione derivatives.

    Reduction: 2,4-Dihydroxyquinazoline-5-amine.

    Substitution: Various alkylated or acylated quinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dihydroxyquinazoline-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carbonitrile groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target proteins .

Comparison with Similar Compounds

    Quinazoline-2,4-dione: Lacks the carbonitrile group but shares the quinazoline core.

    2,4-Dihydroxyquinoline: Similar structure but with a different nitrogen arrangement.

    2,4-Dihydroxybenzamide: Similar functional groups but different core structure.

Uniqueness: 2,4-Dihydroxyquinazoline-5-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups on the quinazoline core. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2,4-dioxo-1H-quinazoline-5-carbonitrile

InChI

InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(13)12-9(14)11-6/h1-3H,(H2,11,12,13,14)

InChI Key

YHMAIKNJQDUGFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)NC2=O)C#N

Origin of Product

United States

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